4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide
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Overview
Description
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide is a metal-organic framework compound. It is known for its unique structural properties and potential applications in various fields, including catalysis, environmental remediation, and materials science. The compound is characterized by its robust framework, which is formed by the coordination of zirconium ions with organic ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the reaction of zirconium salts with organic ligands under controlled conditions. One common method involves the use of zirconium chloride and 4-(4-carboxylatophenyl)benzoic acid in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, often around 120°C, for several hours to ensure complete coordination of the zirconium ions with the organic ligands .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the removal of oxygen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce reduced organic molecules. Substitution reactions can result in the formation of new metal-organic frameworks with different ligand compositions .
Scientific Research Applications
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: It is being explored for use in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.
Mechanism of Action
The mechanism of action of 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide involves the coordination of zirconium ions with organic ligands to form a stable framework. This framework provides a large surface area and porosity, which allows the compound to interact with various substrates. The molecular targets and pathways involved in its action depend on the specific application. For example, in catalysis, the compound facilitates the transfer of electrons and atoms to promote chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylatophenyl)porphyrin: This compound is similar in structure and has applications in photodynamic therapy and catalysis.
2-Aminoterephthalate;oxygen(2-);zirconium(4+);tetrahydroxide: Another metal-organic framework with similar properties and applications in catalysis and environmental remediation.
Uniqueness
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific ligand composition and coordination environment, which provide distinct structural and functional properties. Its high stability and porosity make it particularly suitable for applications in catalysis and environmental remediation .
Properties
Molecular Formula |
C84H52O32Zr6 |
---|---|
Molecular Weight |
2120.6 g/mol |
IUPAC Name |
4-(4-carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C14H10O4.4H2O.4O.6Zr/c6*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;;;;;;;;;;/h6*1-8H,(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-16 |
InChI Key |
AYROWDHTBQISAN-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
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